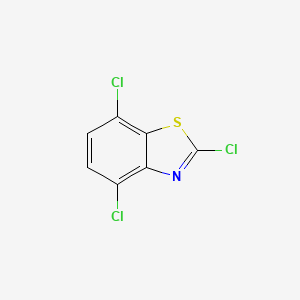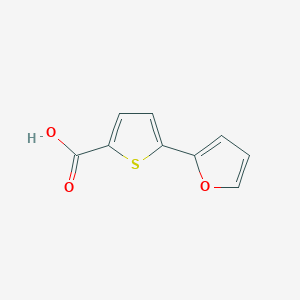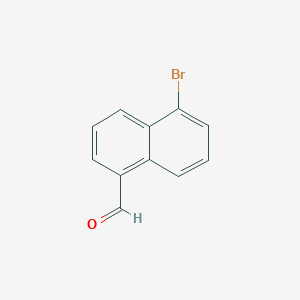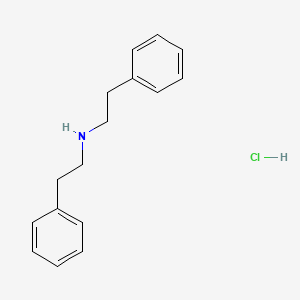acetic acid CAS No. 868260-17-7](/img/structure/B1332885.png)
[4-(Tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid: is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Acetic Acid Moiety: The protected piperazine derivative is then reacted with 4-methoxyphenyl acetic acid. This step often involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection of the tert-butoxycarbonyl group.
Major Products
Oxidation: 4-hydroxyphenyl acetic acid derivative.
Reduction: 4-(tert-butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)ethanol.
Substitution: Free amine derivative of the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound is explored for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the methoxyphenyl acetic acid moiety can enhance binding affinity and specificity to biological targets.
Industry
In the pharmaceutical industry, 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid can be used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism by which 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl acetic acid moiety can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a benzoic acid moiety instead of methoxyphenyl acetic acid.
4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid: Contains a thienyl group instead of a methoxyphenyl group.
4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid: Similar but with the methoxy group in the meta position.
Uniqueness
The uniqueness of 4-(Tert-butoxycarbonyl)piperazin-1-ylacetic acid lies in its specific combination of functional groups, which can confer unique pharmacological properties. The methoxy group in the para position can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-5-7-14(24-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDOKBNIXUWKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376114 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868260-17-7 |
Source


|
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-methoxyphenyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868260-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)





